molecular formula C5H9ClFN B2802314 (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride CAS No. 2241130-07-2

(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B2802314
CAS No.: 2241130-07-2
M. Wt: 137.58
InChI Key: LTOQOIQLWYCHNA-UHFFFAOYSA-N
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Description

(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H9ClFN. It is a hydrochloride salt form of (2-fluoroethyl)(prop-2-yn-1-yl)amine, which is used in various chemical and pharmaceutical applications. This compound is known for its unique structural features, which include a fluoroethyl group and a prop-2-yn-1-yl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of (2-fluoroethyl)amine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other separation techniques to ensure high quality.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or prop-2-yn-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-yn-1-yl group can modulate its reactivity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethyl)(prop-2-yn-1-yl)amine hydrochloride
  • (2-Bromoethyl)(prop-2-yn-1-yl)amine hydrochloride
  • (2-Iodoethyl)(prop-2-yn-1-yl)amine hydrochloride

Uniqueness

(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure : The compound consists of a fluoroethyl group and a prop-2-yn-1-yl amine moiety, which contribute to its distinct chemical reactivity and biological interactions. Its CAS number is 1279874-66-6.

PropertyValue
Molecular FormulaC₅H₈ClF₁N
Molecular Weight151.58 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of (2-fluoroethyl)amine with propargyl chloride, facilitated by a base such as sodium hydroxide in an organic solvent like dichloromethane or tetrahydrofuran. The final product is obtained by treating the resulting amine with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoroethyl group enhances binding affinity to specific targets, while the prop-2-yn-1-yl group modulates reactivity. This can lead to enzyme inhibition or activation, receptor modulation, and alterations in cellular signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of propargyl amines have been reported to inhibit cell proliferation in various cancer cell lines, including HepG2 and HeLa cells . This suggests potential applications in cancer therapeutics.

2. Neuropharmacological Effects
The compound may also have implications in neuropharmacology, particularly as a building block for PET radiotracers. Fluorinated compounds are often utilized for imaging due to their favorable properties in positron emission tomography (PET) .

3. Enzyme Inhibition
The compound's ability to interact with enzymes suggests potential applications in drug design aimed at inhibiting specific enzymatic pathways relevant to disease states.

Case Studies

Several studies have examined the biological effects of related compounds:

Study 1: Anticancer Properties
In a study examining the effects of propargyl amine derivatives on cancer cell lines, it was found that certain modifications led to enhanced cytotoxicity against HeLa cells, indicating that structural variations can significantly influence biological activity .

Study 2: PET Imaging Applications
Research on fluorinated building blocks for PET tracers highlighted the utility of fluoroalkyl groups in enhancing imaging capabilities. The incorporation of this compound could potentially improve the efficacy of radiotracers used in neuroimaging .

Comparison with Similar Compounds

The unique presence of the fluoroethyl group distinguishes this compound from similar compounds such as (2-Chloroethyl)(prop-2-yn-1-yl)amine hydrochloride and (2-Bromoethyl)(prop-2-yn-1-yl)amine hydrochloride. The fluorinated compound shows enhanced stability and lipophilicity, which may lead to improved pharmacokinetic profiles compared to its chloro and bromo analogs .

CompoundStabilityLipophilicityBiological Activity
(2-Fluoroethyl)(prop-2-yn-1-yl)amine HClHighHighPotential anticancer
(2-Chloroethyl)(prop-2-yn-1-yl)amine HClModerateModerateLimited anticancer
(2-Bromoethyl)(prop-2-yn-1-yl)amine HClLowLowMinimal activity

Properties

IUPAC Name

N-(2-fluoroethyl)prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c1-2-4-7-5-3-6;/h1,7H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOQOIQLWYCHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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